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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-butoxybenzaldehyde, an

aromatic aldehyde of interest in medicinal chemistry and materials science. The document

details its chemical and physical properties, provides a robust experimental protocol for its

synthesis, and explores its applications, particularly as an intermediate in the development of

novel therapeutic agents. Spectroscopic data, safety and handling guidelines, and a discussion

of its potential role in the synthesis of biologically active Schiff bases are also presented. This

guide is intended to be a valuable resource for professionals engaged in chemical synthesis

and drug discovery.

Chemical and Physical Properties
2-Butoxybenzaldehyde, with the IUPAC name 2-butoxybenzaldehyde, is a substituted

aromatic aldehyde. Its butoxy group significantly influences its solubility and reactivity.[1] The

key physicochemical properties are summarized in the table below.
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Property Value

IUPAC Name 2-butoxybenzaldehyde[2]

Synonyms
O-Butoxybenzaldehyde, Salicylaldehyde butyl

ether

CAS Number 7091-13-6[2]

Molecular Formula C₁₁H₁₄O₂[2]

Molecular Weight 178.23 g/mol [2]

Boiling Point 281.1 °C at 760 mmHg

Density 1.02 g/cm³

Refractive Index 1.525

Appearance Colorless oil

Synthesis of 2-Butoxybenzaldehyde
A reliable and widely used method for the synthesis of 2-butoxybenzaldehyde is the

Williamson ether synthesis. This method involves the reaction of salicylaldehyde with an

appropriate butyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of 2-butoxybenzaldehyde from salicylaldehyde and 1-

bromobutane.

Materials:

Salicylaldehyde

1-Bromobutane

Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous Acetone
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Dichloromethane

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, combine salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5

equivalents), and anhydrous acetone.

Addition of Alkyl Halide: To the stirring suspension, add 1-bromobutane (1.2 equivalents)

dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the

solid potassium carbonate and wash it with a small amount of acetone. Concentrate the

filtrate under reduced pressure to remove the acetone.
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Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate

and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure to yield the crude 2-butoxybenzaldehyde.

Purification: The crude product can be further purified by vacuum distillation or column

chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow
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A schematic workflow for the synthesis of 2-butoxybenzaldehyde.
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Applications in Drug Development
2-Butoxybenzaldehyde serves as a versatile intermediate in the synthesis of more complex

molecules with potential therapeutic applications.[1] Its aldehyde functional group is readily

transformed into various other functionalities, making it a valuable building block in medicinal

chemistry.

Precursor to Schiff Bases with Biological Activity
A significant application of 2-butoxybenzaldehyde is in the synthesis of Schiff bases. These

compounds, containing an imine or azomethine group, are known to exhibit a wide range of

biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4]

[5][6] The reaction involves the condensation of 2-butoxybenzaldehyde with a primary amine.

The butoxy group can modulate the lipophilicity of the resulting Schiff base, potentially

enhancing its membrane permeability and overall pharmacokinetic profile. The electronic

properties of the substituted aromatic ring can also influence the biological activity of the

molecule.

2-Butoxybenzaldehyde

Schiff Base Derivative

Primary Amine (R-NH2)

Potential Biological Activity
(e.g., Antimicrobial, Anticancer)

Click to download full resolution via product page

Condensation reaction to form potentially bioactive Schiff bases.

While specific drug candidates derived from 2-butoxybenzaldehyde are not extensively

documented in publicly available literature, its structural motif is present in various research

compounds being investigated for different therapeutic areas.
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Spectroscopic Data
The structural elucidation of 2-butoxybenzaldehyde is confirmed through various

spectroscopic techniques.

Mass Spectrometry
The mass spectrum of 2-butoxybenzaldehyde shows a molecular ion peak corresponding to

its molecular weight.

Mass Spectrum (GC-MS, EI): A mass spectrum is available for 2-n-butoxybenzaldehyde,

showing key fragmentation patterns.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for 2-butoxybenzaldehyde are not readily available in the

searched databases, the expected chemical shifts can be predicted based on the analysis of

similar structures, such as 2-methoxybenzaldehyde.[8]

¹H NMR:

Aldehyde proton: A singlet between δ 9.8-10.5 ppm.

Aromatic protons: Multiplets in the range of δ 6.9-7.8 ppm.

Butoxy group protons:

-OCH₂-: A triplet around δ 4.0-4.2 ppm.

-CH₂-CH₂-CH₂-: Multiplets between δ 1.4-1.9 ppm.

-CH₃: A triplet around δ 0.9-1.0 ppm.

¹³C NMR:

Carbonyl carbon: A signal in the range of δ 190-195 ppm.

Aromatic carbons: Signals between δ 110-160 ppm.
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Butoxy group carbons: Signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of 2-butoxybenzaldehyde would exhibit characteristic absorption bands for

its functional groups. While a spectrum for the para-isomer is available, the ortho-isomer is

expected to show similar key peaks.[9]

C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

C-O stretch (ether): A band in the region of 1200-1250 cm⁻¹.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.

Safety and Handling
2-Butoxybenzaldehyde is classified as an irritant.[2] It is important to handle this chemical

with appropriate safety precautions.

GHS Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Precautionary Measures:

Use in a well-ventilated area or under a fume hood.

Wear protective gloves, safety glasses, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical

attention.

Conclusion
2-Butoxybenzaldehyde is a valuable and versatile chemical intermediate with significant

potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis

via the Williamson ether synthesis and the reactivity of its aldehyde group make it an attractive

starting material for the creation of diverse molecular architectures, including biologically active

Schiff bases. This technical guide provides essential information for researchers and

professionals working with this compound, facilitating its safe and effective use in the laboratory

and in the development of new technologies and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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